4-Carboxy-2,5-difluorophenylboronic acid
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Overview
Description
4-Carboxy-2,5-difluorophenylboronic acid: is a synthetic chemical compound widely used in scientific research. It is a fluorinated benzoic acid derivative that can be used as a reagent in various organic and inorganic reactions. This compound is known for its versatility and relatively low cost, making it an attractive option for laboratory experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxy-2,5-difluorophenylboronic acid typically involves the preparation of a solution of 1,4-dibromo-2,5-difluorobenzene in dry 1,2-dichloroethane under a nitrogen atmosphere at a low temperature of -78°C. Freshly titrated n-butyl lithium is added slowly to this solution, resulting in a yellow suspension. The suspension is then acidified with hydrochloric acid, and the product is extracted with diethyl ether. The combined organic extracts are washed with water, dried over magnesium sulfate, and concentrated under reduced pressure to give the final product as a pale yellow solid .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Carboxy-2,5-difluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and nucleophiles are used under basic or acidic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Various substituted benzoic acids
Scientific Research Applications
4-Carboxy-2,5-difluorophenylboronic acid has significant applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a modulator of dopamine neurotransmission and an anti-cancer agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Carboxy-2,5-difluorophenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it can modulate dopamine neurotransmission by acting as a dopaminergic stabilizer. This compound also exhibits anti-cancer properties by participating in the synthesis of derivatives that inhibit cell proliferation .
Comparison with Similar Compounds
- 4-Bromo-2,5-difluorobenzoic acid
- 4-Chloro-2,5-difluorobenzoic acid
- 4-Iodo-2,5-difluorobenzoic acid
Comparison: Compared to similar compounds, 4-Carboxy-2,5-difluorophenylboronic acid demonstrates unique properties such as its ability to act as a versatile reagent in various reactions and its potential therapeutic applications. Its boronic acid group allows for unique interactions in chemical and biological systems, making it a valuable compound in research and industry .
Properties
IUPAC Name |
4-borono-2,5-difluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O4/c9-5-2-4(8(13)14)6(10)1-3(5)7(11)12/h1-2,13-14H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZZPNXACSXLNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C(=O)O)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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